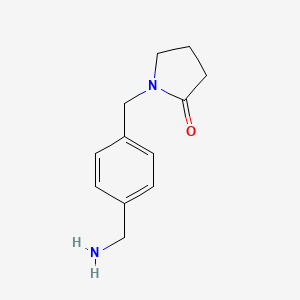

1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one

Description

1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one (CAS: 953752-30-2) is a pyrrolidin-2-one derivative featuring a 4-aminomethylbenzyl substituent at the nitrogen position of the pyrrolidinone ring. The aminomethyl group enhances solubility and hydrogen-bonding capacity, while the aromatic benzyl group may contribute to receptor binding or membrane penetration. Current research applications are inferred from structurally related analogs, suggesting possible roles in central nervous system (CNS) targeting, anticancer therapy, or enzyme modulation .

Properties

IUPAC Name |

1-[[4-(aminomethyl)phenyl]methyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-8-10-3-5-11(6-4-10)9-14-7-1-2-12(14)15/h3-6H,1-2,7-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTRFBASHRQLSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588489 | |

| Record name | 1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953752-30-2 | |

| Record name | 1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Stages:

Stage 1: Condensation of itaconic acid with substituted benzylamines at elevated temperature (~130 °C) to form 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid derivatives, with water removal to drive the reaction.

Stage 2: Esterification of the acid intermediates to methyl esters using methanol.

Stage 3: Reduction of methyl esters to 4-hydroxymethyl-1-R-benzylpyrrolidin-2-ones using sodium borohydride in methanol at 10–25 °C.

Stage 4: Conversion of hydroxymethyl derivatives to azides via reaction with tosyl chloride and sodium azide.

Stage 5: Reduction of azides to amines using triphenylphosphine in dry tetrahydrofuran (THF), followed by acid workup to yield the hydrochloride salts of 4-(aminomethyl)-1-R-benzylpyrrolidin-2-one.

Advantages and Notes:

This method is well-established and allows isolation and purification of intermediates at each step, facilitating characterization and yield optimization.

However, it involves the use of sodium azide, a highly toxic and hazardous reagent, which poses safety concerns in scale-up and handling.

The overall process typically spans six stages, with yields varying at each step but generally providing good purity of the final product.

Alternative Synthesis Method (Optimized Route)

To address the drawbacks of the classical method, an alternative synthesis has been developed that reduces the number of stages and avoids the use of sodium azide.

Key Features:

Stage 1: Direct condensation of itaconic acid with substituted benzylamines in toluene under reflux with a Dean-Stark apparatus to remove water, forming 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid derivatives.

Stage 2: Purification of the acid intermediates by filtration and chromatographic techniques.

Stage 3: Conversion of the acid derivatives to nitriles via dehydration reactions.

Stage 4: Catalytic hydrogenation of nitriles in methanol with Raney nickel catalyst under mild hydrogen pressure (1.1–1.5 atm) and ammonia water to yield the target 4-(aminomethyl)-1-R-benzylpyrrolidin-2-one hydrochlorides.

Advantages:

Reduction of synthetic stages from six to four, significantly shortening synthesis time.

Elimination of sodium azide, enhancing safety and environmental profile.

Improved overall yields, with reported yields up to 86% in the hydrogenation step.

The method is amenable to scale-up and industrial application due to safer reagents and simpler operations.

Industrial Preparation Insights

Industrial synthesis often adapts the above methods with process optimizations such as:

Use of reactive benzylated compounds (e.g., benzyl chloride) reacting with 2-pyrrolidone in basic media to form N-benzyl-2-pyrrolidone intermediates.

Subsequent functionalization steps including methylation, nitromethylene formation, and catalytic hydrogenation with Raney nickel under controlled pressure and temperature to yield 2-aminomethyl-pyrrolidine derivatives.

Purification by crystallization, filtration, and vacuum distillation to achieve high purity (above 97% by gas chromatography).

Reaction conditions such as reflux times (up to 8 hours), hydrogen pressures (up to 145 kg/cm²), and temperatures (up to 100 °C) are optimized for maximum yield and product quality.

Comparative Data Table of Preparation Methods

| Parameter | Classical Multi-Step Method | Alternative Optimized Method | Industrial Process (Patent-Based) |

|---|---|---|---|

| Number of Stages | 6 | 4 | Multiple (3-5) |

| Use of Sodium Azide | Yes | No | No |

| Key Reagents | Itaconic acid, benzylamines, sodium borohydride, sodium azide, triphenylphosphine | Itaconic acid, benzylamines, Raney nickel, ammonia water | Benzyl chloride, 2-pyrrolidone, dimethyl sulfate, Raney nickel |

| Reaction Temperature Range | 10–130 °C | 70–130 °C | Reflux (~100 °C) |

| Hydrogenation Conditions | Triphenylphosphine reduction | Raney nickel, H2 at 1.1–1.5 atm | Raney nickel, H2 at up to 145 kg/cm² |

| Yield of Final Product | Moderate to high (variable) | High (up to 86%) | High (up to 82%) |

| Safety Profile | Moderate (due to sodium azide) | Improved (no azide) | Industrial safety measures required |

| Purification Techniques | Chromatography, crystallization | Filtration, extraction, crystallization | Distillation, filtration, crystallization |

Research Findings and Optimization Notes

Molecular docking studies on analogues of 4-(aminomethyl)-1-R-benzylpyrrolidin-2-one indicate that modifications on the benzyl ring can influence biological activity, suggesting that synthetic methods allowing substitution flexibility are valuable.

The alternative method's reduction in synthetic steps and avoidance of hazardous reagents aligns with green chemistry principles and industrial scalability.

Hydrogenation under mild pressure with Raney nickel catalyst is a critical step for converting nitrile intermediates to the desired amine, with reaction time and pressure directly affecting yield and purity.

Purification by aqueous acid-base extraction and chromatographic methods ensures removal of impurities and isolation of hydrochloride salts suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one span several domains:

Medicinal Chemistry

- Drug Development : The compound serves as a scaffold for developing new drugs, particularly in targeting neurological disorders due to its ability to interact with neurotransmitter systems.

- Pharmacological Studies : It is used in studies investigating antidepressant effects, neuroprotection, and pain management, demonstrating significant interactions with serotonin and norepinephrine pathways.

Biological Research

- Enzyme Mechanisms : It acts as a probe in biological studies to understand enzyme mechanisms and receptor binding, aiding in the elucidation of biochemical pathways.

- Neuroprotective Effects : Research indicates that this compound may provide neuroprotective effects during ischemic events by modulating glutamate signaling pathways.

Industrial Applications

- Organic Synthesis : The compound is utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals, showcasing its versatility in organic chemistry.

This compound exhibits a range of biological activities:

- Antidepressant Activity : Studies on rodent models show that administration leads to significant reductions in depressive-like behaviors, suggesting serotonin reuptake inhibition as a potential mechanism.

- Antinociceptive Effects : Clinical trials indicate promising results for pain relief, possibly through interactions with opioid receptors.

- Neuroprotective Effects : Evidence suggests protective effects against neuronal damage in models of neurodegenerative diseases.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

-

Study on Antidepressant Effects :

- A study conducted on rodent models demonstrated that administration resulted in significant reductions in depressive-like behaviors, suggesting mechanisms involving serotonin reuptake inhibition.

-

Neuroprotection in Ischemic Models :

- Research published indicated that this compound provided neuroprotective effects during ischemic events, likely through modulation of glutamate signaling pathways.

-

Pain Management Trials :

- Clinical trials assessing antinociceptive properties showed promising results, indicating potential use as an analgesic agent.

Mechanism of Action

The mechanism by which 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The pyrrolidinone ring can also interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Similar Pyrrolidin-2-one Derivatives

Structural Analogues and Their Key Features

The following table summarizes structurally related pyrrolidin-2-one derivatives, their substituents, biological activities, and key findings:

Detailed Comparative Analysis

Antioxidant Activity

- Chloro-hydroxyphenyl derivatives () exhibit potent antioxidant properties, with thioxo-oxadiazolyl variants showing 1.5× higher DPPH radical scavenging than ascorbic acid. In contrast, this compound lacks direct antioxidant data but may prioritize other therapeutic pathways due to its aminomethyl group .

Receptor Binding and Pharmacological Effects

- Arylpiperazine-pyrrolidinones () demonstrate high alpha-adrenergic receptor affinity (pKi >7), with antiarrhythmic and antihypertensive effects. The target compound’s benzylamine group may favor different receptor interactions, such as serotonin or dopamine modulation, based on structural parallels .

Heterocyclic Modifications

- Benzimidazole-substituted pyrrolidinones (e.g., CAS 847396-32-1) leverage aromatic heterocycles for kinase inhibition. The target compound’s aminomethyl group could instead facilitate interactions with amine-sensitive targets like GABA transporters or proton-coupled folate transporters .

Biological Activity

1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one is a pyrrolidinone derivative characterized by its unique structural features, including an aminomethyl group attached to a benzyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Despite the limited published research specifically targeting this compound, preliminary studies suggest a range of promising therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 220.27 g/mol

The presence of both the aminomethyl and pyrrolidinone functional groups contributes to its diverse biological activities. The nitrogen-containing heterocyclic structure enhances its potential interactions with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown effectiveness against leukemia and melanoma cell lines, indicating that this compound could also possess similar activities .

Neuroprotective Effects

This compound may also exhibit neuroprotective effects , making it a candidate for treating neurodegenerative diseases. Its structural similarity to known nootropic agents, such as piracetam, suggests potential cognitive-enhancing properties. Studies have indicated that pyrrolidinone derivatives can improve memory and learning in animal models, possibly by modulating neurotransmitter systems .

Analgesic Activity

There is emerging evidence that this compound may possess analgesic properties . Compounds within this class have been noted for their ability to interact with pain pathways, potentially providing relief from chronic pain conditions .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain .

- Receptor Modulation : The compound may interact with various receptors involved in pain perception and neuroprotection.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Benzyl-pyrrolidin-2-one | Benzyl group at position 1 | Anticancer properties |

| N-Methyl-pyrrolidin-2-one | Methyl substitution at nitrogen | Analgesic effects |

| 4-Aminomethyl-pyridine | Pyridine ring instead of pyrrolidine | Antimicrobial activity |

| 1-(3-Aminopropyl)-pyrrolidin-2-one | Propylamine chain at position 3 | Neuroprotective effects |

The unique combination of the aminomethyl group and the benzyl moiety in this compound may enhance its binding affinity and biological activity compared to other pyrrolidine derivatives .

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related compounds provides insight into its potential applications. For example:

- A study on similar pyrrolidinone derivatives demonstrated significant anticancer activity against human cancer cell lines, highlighting their potential as novel therapeutic agents .

- Investigations into the neuroprotective effects of pyrrolidine derivatives have shown promise in improving cognitive function in animal models, suggesting that this compound could have similar benefits .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one, and how can yield and purity be maximized?

- Methodological Answer : The synthesis of pyrrolidin-2-one derivatives often involves nucleophilic substitution or coupling reactions. For example, 1-(4-fluorophenyl)pyrrolidin-2-one was synthesized via Ullmann-type coupling between 2-pyrrolidinone and halogenated aromatics, yielding 85% with iodobenzene and 59% with bromobenzene . Adapting this approach, the target compound could be synthesized using 2-pyrrolidinone and 4-(aminomethyl)benzyl halides. Key factors include:

- Catalyst selection : Copper(I) iodide or palladium catalysts enhance coupling efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.

- Purification : Column chromatography or recrystallization ensures high purity.

Monitor reaction progress via TLC and characterize intermediates using NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm the benzyl-pyrrolidinone scaffold and aminomethyl substituent. For example, δ ~3.3–3.5 ppm (pyrrolidine CH2) and δ ~4.2 ppm (benzyl CH2) are diagnostic .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 210–260 nm) and electrospray ionization (ESI-MS) to verify molecular weight (e.g., [M+H]+ at m/z 219.2) .

- FT-IR : Confirm carbonyl (C=O) stretching at ~1680 cm⁻¹ and NH2 bending at ~1600 cm⁻¹ .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer :

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation. Avoid prolonged room-temperature exposure, as pyrrolidinones can degrade under humidity .

- Light sensitivity : Use amber vials to protect against photodegradation, especially if the compound contains UV-sensitive groups .

- Inert atmosphere : For long-term storage, purge containers with nitrogen or argon .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodological Answer :

- Core modifications : Synthesize analogs with variations in the benzyl group (e.g., halogenation, methoxy substitution) or pyrrolidinone ring (e.g., 3,3-diphenyl substitution) to assess steric/electronic effects .

- Biological assays : Test analogs in in vitro models (e.g., receptor binding assays for α-adrenergic or serotonin receptors) and measure IC50 values. For example, 1-arylpiperazinyl-pyrrolidinone derivatives showed antiarrhythmic activity via α-adrenolytic mechanisms .

- Computational modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability. For instance, discrepancies in receptor affinity may arise from differences in assay buffers (e.g., ammonium acetate vs. Tris-HCl) .

- Orthogonal validation : Confirm activity using multiple methods (e.g., patch-clamp electrophysiology alongside calcium flux assays) .

- Meta-analysis : Pool data from independent studies to identify trends. For example, antiarrhythmic activity in pyrrolidinone derivatives correlates with lipophilicity (logP > 3) .

Q. How can advanced spectroscopic techniques elucidate decomposition pathways under stress conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (40–80°C), UV light, or acidic/alkaline conditions.

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed pyrrolidinone rings or oxidized benzyl groups) via fragmentation patterns .

- X-ray crystallography : Determine structural changes in degraded crystals (e.g., bond cleavage) using monoclinic P21 space group parameters (e.g., a = 9.4964 Å, b = 28.6497 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.